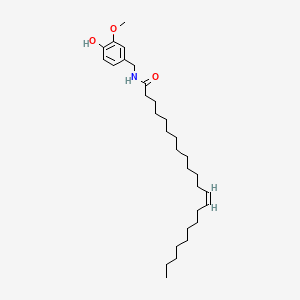
13-Docosenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- is a chemical compound that belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is structurally related to vanillin, a well-known flavoring agent, and is characterized by the presence of a long aliphatic chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
-
Step 1: Formation of the Intermediate
- React 4-hydroxy-3-methoxybenzaldehyde with an amine in the presence of a catalyst such as sodium borohydride.
- The reaction is carried out at a temperature of around 60-80°C for several hours.
-
Step 2: Formation of the Final Product
- The intermediate formed in the first step is then reacted with a long-chain fatty acid, such as docosenoic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
- The reaction is carried out at room temperature for 24-48 hours to yield N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers, depending on the substituent used.
科学研究应用
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a role in pain perception and inflammation. By binding to this receptor, the compound can modulate its activity and exert its effects.
相似化合物的比较
Similar Compounds
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-decanamide
- N-((4-Hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide
Uniqueness
N-((4-Hydroxy-3-methoxyphenyl)methyl)-13-docosenamide (Z)- is unique due to its long aliphatic chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature influences its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
95548-17-7 |
|---|---|
分子式 |
C30H51NO3 |
分子量 |
473.7 g/mol |
IUPAC 名称 |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]docos-13-enamide |
InChI |
InChI=1S/C30H51NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(33)31-26-27-23-24-28(32)29(25-27)34-2/h10-11,23-25,32H,3-9,12-22,26H2,1-2H3,(H,31,33)/b11-10- |
InChI 键 |
JHBDBWRBUIIWSE-KHPPLWFESA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















